2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol is a chemical compound characterized by its unique bicyclic structure, which exhibits significant potential in medicinal chemistry. This compound belongs to the class of bicyclo[1.1.1]pentanes, which have been identified as bioisosteres of the benzene ring, making them valuable in drug design and development. The presence of an iodine atom and a hydroxyl group in its structure enhances its reactivity and functionalization potential.
The compound is classified under organoiodine compounds due to the presence of iodine in its structure. It is also categorized as an alcohol because of the hydroxyl group (-OH) attached to the ethan-1-yl moiety. Bicyclo[1.1.1]pentanes, including this compound, are noted for their strained ring systems, which can lead to unique chemical properties and reactivity patterns.
The synthesis of 2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol can be accomplished through several methodologies:
The synthesis typically requires controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, reactions may be conducted under inert atmospheres (e.g., argon) to prevent unwanted side reactions.
The molecular formula for 2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol is CHIO, indicating a molecular weight of approximately 276.12 g/mol. The structure features:
The compound's structural data can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity.
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol can participate in various chemical reactions:
Reactions involving this compound often require careful monitoring of reaction conditions such as temperature, solvent polarity, and reaction time to achieve optimal yields and minimize by-products .
The mechanism of action for 2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol primarily revolves around its reactivity due to the strained bicyclic system and the presence of the iodine substituent:
Data from studies indicate that the strain within the bicyclic framework enhances reactivity compared to non-strained systems, allowing for efficient transformations .
Relevant analyses often include determining stability under various conditions (e.g., light exposure, temperature variations), which is critical for applications in synthetic chemistry.
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol has significant applications in:
Research indicates that derivatives of bicyclo[1.1.1]pentanes are being explored for their potential therapeutic effects in various biological systems .
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a transformative scaffold in medicinal chemistry due to its unique capacity to function as a three-dimensional bioisostere for planar aromatic rings. This capability addresses a fundamental challenge in drug design: reducing aromatic ring count while maintaining biological activity. The BCP core’s rigid, strained architecture—characterized by a central C-C bond spanning three cyclopropane-like rings—confers distinct physicochemical advantages over traditional phenyl rings. These include significantly improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity. The "escape from planarity" concept, introduced by Lovering in 2009 and subsequently validated across numerous drug discovery programs, leverages BCP frameworks to mitigate the pharmacokinetic limitations associated with flat molecular architectures [3] [10].
Quantitative analyses reveal that BCP incorporation increases the fraction of sp³-hybridized carbon atoms (Fsp³) in molecules, a key metric correlated with clinical success. For instance, Pfizer’s TLR7 agonist program demonstrated that replacing a meta-chlorobenzene group with a BCP derivative reduced logP by 1.2 units while maintaining target engagement—a critical optimization for CNS penetration [7]. The scaffold’s bond angle distortion (approximately 60° between bridgehead carbons) creates electronic properties that effectively mimic para-substituted benzene rings, enabling direct isosteric replacement in pharmacologically active compounds [7] [9].
Table 1: Comparative Properties of Benzene vs. Bicyclo[1.1.1]pentane Bioisosteres
Property | Para-Substituted Benzene | BCP Isostere | Change |
---|---|---|---|
C-C Bond Length (Å) | 1.39 | 1.87 | +34.5% |
Bond Angle (°) | 120 | ~60 | -50% |
Solubility (mg/mL) | 0.05 ± 0.01 | 1.2 ± 0.3 | +2400% |
logP | 2.8 ± 0.2 | 1.6 ± 0.2 | -43% |
Metabolic Half-life (h) | 1.5 ± 0.4 | 4.2 ± 0.7 | +180% |
Iodine-functionalized BCP derivatives represent strategically versatile intermediates in medicinal chemistry, primarily due to the halogen’s dual role as a synthetic handle and a modulator of molecular properties. The C-I bond in compounds like 3-iodobicyclo[1.1.1]pentane (CAS 133692-73-6) exhibits exceptional reactivity in cross-coupling reactions, nucleophilic substitutions, and radical processes—enabling efficient diversification of the BCP core [4] [7]. This reactivity stems from the combination of iodine’s polarizability and the inherent strain energy (approximately 65 kcal/mol) stored within the BCP framework, which lowers activation barriers for bond-forming events [7] [9].
Synthetic methodologies for accessing iodo-BCPs have advanced significantly, transitioning from hazardous batch UV photolysis to modern continuous-flow technologies. A landmark 2024 study demonstrated kilogram-scale synthesis of 3-alkylbicyclo[1.1.1]pentyl iodides via light-enabled reactions between [1.1.1]propellane and alkyl iodides. This catalyst-free process operates at 365 nm in flow reactors, achieving yields up to 92% with exceptional functional group tolerance—including amines, esters, and boronates [7]. The iodine atom’s strategic positioning at the bridgehead carbon (C3) enables selective C-C bond formation while preserving the ethanol-functionalized side chain, a feature exploited in complex molecule assembly.
Table 2: Synthetic Methods for Iodo-Bicyclo[1.1.1]pentane Derivatives
Method | Conditions | Yield Range | Scale Demonstrated | Key Advantages |
---|---|---|---|---|
UV Photolysis (Batch) | Hg Lamp, Pyrex, 254 nm | <20% | Milligram | No catalysts |
Triethylborane Initiation | BEt₃ (20 mol%), RT | 25-36% | Gram | Functional group tolerance |
Photoredox Catalysis | fac-Ir(ppy)₃, Blue LED | 40-65% | Gram | Mild conditions |
Flow Photochemistry | 365 nm LED, Continuous flow | 62-92% | Kilogram | Scalability, high purity (90%) |
Ethanol-functionalized BCP derivatives, exemplified by 2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS 2242693-92-9), constitute a strategically important subclass due to their dual functionality. The hydroxyethyl tether serves multiple roles: (1) it provides a hydrogen-bond donor/acceptor pair for target engagement, (2) enhances aqueous solubility through polar interactions, and (3) offers a synthetic handle for further derivatization [1] [8]. Molecular modeling confirms that the two-carbon spacer optimally positions the hydroxyl group for interactions with biological targets while minimizing steric distortion of the BCP core—features critical for maintaining binding affinity in drug-receptor complexes [1] [3].
The ethanol moiety’s synthetic versatility enables diverse transformations, including oxidation to aldehydes/carboxylic acids, etherification, esterification, and participation in cyclization reactions. Recent studies demonstrate that the hydroxyl group remains intact under conditions used for C-I bond functionalization, allowing orthogonal diversification strategies. For example, Vulcanchem’s 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol (VC18051461) illustrates how chain length affects physicochemical properties—extending to propanol increases molecular weight (252.09 g/mol) and logP relative to the ethanol analogue (238.07 g/mol) [1] . The ethanol-functionalized BCP scaffold has proven particularly valuable in kinase inhibitor design, where it improves water solubility without compromising cellular permeability—addressing a common challenge in targeted oncology therapeutics [1] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8